1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
Overview
Description
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C({10})H({11})NO(_{2})·HCl. It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
It is known that tetrahydroquinoline derivatives exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that tetrahydroquinoline derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that tetrahydroquinoline derivatives can influence various cellular metabolic processes .
Pharmacokinetics
The compound’s molecular weight (21366) suggests that it may have suitable pharmacokinetic properties .
Result of Action
It is known that tetrahydroquinoline derivatives can cause damage to vital molecules of biological importance such as phospholipids, proteins, and dna .
Action Environment
It is known that the compound is a solid at room temperature, suggesting that it may be stable under normal environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of aniline derivatives with dihydropyran in the presence of a strong acid like hydrochloric acid can yield the desired tetrahydroquinoline structure. The reaction typically requires heating and can be carried out in solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. These could include catalytic hydrogenation of quinoline derivatives or multi-step synthesis starting from readily available raw materials. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Halogenated tetrahydroquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but differs in the position of the carboxylic acid group.
Quinoline-2-carboxylic acid: Lacks the tetrahydro structure, making it more aromatic and less flexible.
2,3-Dihydroquinoline: Partially saturated, offering different reactivity and biological properties.
Uniqueness
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is unique due to its fully saturated tetrahydro structure combined with a carboxylic acid group, which provides distinct chemical reactivity and biological activity compared to its analogs. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFTXGXKUNDYFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75493-93-5 | |
Record name | 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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